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molecular formula C10H6ClNO B1311993 Quinoline-3-carbonyl Chloride CAS No. 84741-86-6

Quinoline-3-carbonyl Chloride

Cat. No. B1311993
M. Wt: 191.61 g/mol
InChI Key: HNUSZIQSLZBZTO-UHFFFAOYSA-N
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Patent
US07625926B2

Procedure details

10 g of 3-quinoline carboxylic acid was mixed with 8.5 ml of thionyl chloride and 150 ml of toluene, and allowed to react at 100° C. for 12 hours. The reaction mixture was condensed under a reduced pressure, to obtain a residue that gave 10 g of the title compound (yield 90%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:11]([OH:13])=O)[CH:2]=1.S(Cl)([Cl:16])=O>C1(C)C=CC=CC=1>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([C:11]([Cl:16])=[O:13])[CH:2]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
8.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 100° C. for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
condensed under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a residue that

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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